molecular formula C12H19N3O3S B11805371 3-((4-Isopropylpiperazin-1-yl)sulfonyl)pyridin-4-ol

3-((4-Isopropylpiperazin-1-yl)sulfonyl)pyridin-4-ol

Cat. No.: B11805371
M. Wt: 285.36 g/mol
InChI Key: KWZMAKSKLBRFEF-UHFFFAOYSA-N
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Description

3-((4-Isopropylpiperazin-1-yl)sulfonyl)pyridin-4-ol is a chemical compound with the molecular formula C12H19N3O3S and a molecular weight of 285.36 g/mol . This compound is known for its unique blend of properties, making it valuable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Isopropylpiperazin-1-yl)sulfonyl)pyridin-4-ol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazines formed in this reaction can be deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((4-Isopropylpiperazin-1-yl)sulfonyl)pyridin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperazine or pyridine derivatives.

Scientific Research Applications

3-((4-Isopropylpiperazin-1-yl)sulfonyl)pyridin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((4-Isopropylpiperazin-1-yl)sulfonyl)pyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with various biological molecules, potentially inhibiting or modifying their activity. The piperazine ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-Isopropylpiperazin-1-yl)sulfonyl)pyridin-4-ol is unique due to its combination of a piperazine ring with a sulfonyl group and a pyridine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H19N3O3S

Molecular Weight

285.36 g/mol

IUPAC Name

3-(4-propan-2-ylpiperazin-1-yl)sulfonyl-1H-pyridin-4-one

InChI

InChI=1S/C12H19N3O3S/c1-10(2)14-5-7-15(8-6-14)19(17,18)12-9-13-4-3-11(12)16/h3-4,9-10H,5-8H2,1-2H3,(H,13,16)

InChI Key

KWZMAKSKLBRFEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)S(=O)(=O)C2=CNC=CC2=O

Origin of Product

United States

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